Benzyl (S)-3-(trifluoromethyl)piperazine-1-carboxylate

Description

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name This compound systematically describes the compound’s structure:

- Piperazine backbone : A six-membered ring containing two nitrogen atoms at positions 1 and 4.

- Substituents :

- Trifluoromethyl group (-CF₃) : Attached to the carbon at position 3 of the piperazine ring.

- Benzyloxycarbonyl group (Cbz) : A carboxylate ester linked to the nitrogen at position 1 via a benzyl group.

- Stereochemical designation : The (S) configuration at the chiral center (C3) specifies the spatial arrangement of the trifluoromethyl group relative to the piperazine ring.

Structural Representation

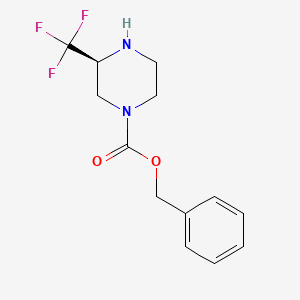

The compound’s structure is represented below using SMILES notation and a 2D skeletal formula:

SMILES: C1CN(CC(N1)C(F)(F)F)C(=O)OCC2=CC=CC=C2

Table 1: Key identifiers of this compound

| Property | Value | Source Citation |

|---|---|---|

| IUPAC Name | benzyl (3S)-3-(trifluoromethyl)piperazine-1-carboxylate | |

| Canonical SMILES | C1CN(CC(N1)C(F)(F)F)C(=O)OCC2=CC=CC=C2 | |

| InChI Key | STXURQFQMWACFK-UHFFFAOYSA-N |

CAS Registry Number and Molecular Formula Analysis

CAS Registry Number

The compound is uniquely identified by the CAS number 2387560-26-9 , assigned to the (S)-enantiomer. This distinguishes it from its (R)-counterpart (CAS 2387560-16-7) and the non-chiral analog (CAS 1279815-93-8).

Molecular Formula and Weight

The molecular formula C₁₃H₁₅F₃N₂O₂ breaks down as follows:

- 13 Carbon atoms : From the benzyl (7 carbons), piperazine (4 carbons), and carboxylate (2 carbons).

- 15 Hydrogen atoms : Distributed across the benzyl, piperazine, and ester groups.

- 3 Fluorine atoms : In the trifluoromethyl group.

- 2 Nitrogen atoms : In the piperazine ring.

- 2 Oxygen atoms : In the carboxylate ester.

The molecular weight is 288.27 g/mol , calculated using atomic masses from the periodic table.

Table 2: Molecular formula breakdown

| Element | Quantity | Atomic Contribution (g/mol) | Total (g/mol) |

|---|---|---|---|

| C | 13 | 12.01 | 156.13 |

| H | 15 | 1.008 | 15.12 |

| F | 3 | 19.00 | 57.00 |

| N | 2 | 14.01 | 28.02 |

| O | 2 | 16.00 | 32.00 |

| Total | 288.27 |

Stereochemical Configuration at C3 Position

The C3 position of the piperazine ring is a chiral center due to the tetrahedral bonding of the trifluoromethyl group, hydrogen atom, and two adjacent nitrogen-linked carbons. The (S) designation indicates the counterclockwise (sinister) arrangement of substituents by the Cahn-Ingold-Prelog priority rules:

- Priority 1 : Trifluoromethyl (-CF₃) due to higher atomic mass of fluorine.

- Priority 2 : Amine group (-NH-) from the piperazine ring.

- Priority 3 : Methylene group (-CH₂-) adjacent to the carboxylate.

- Priority 4 : Hydrogen atom.

Figure 1: Stereochemical orientation at C3

F₃C

|

H₂N—C—CH₂—

|

COOBn

The (S)-enantiomer is critical in drug design, as chiral specificity often influences biological activity. For example, in kinase inhibitors, the (S)-configuration may enhance target binding affinity compared to the (R)-form.

Synthetic Relevance

Enantioselective synthesis of this compound typically employs:

- Chiral auxiliaries : To direct stereochemistry during piperazine ring formation.

- Asymmetric catalysis : Using transition-metal complexes to favor (S)-configuration.

Table 3: Comparative data for (S)- and (R)-enantiomers

| Property | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| CAS Number | 2387560-26-9 | 2387560-16-7 |

| Specific Rotation [α]D²⁵ | Not reported | Not reported |

| Synthetic Yield | 40–60% (via asymmetric methods) | 35–55% |

Data limitations exist for optical rotation values, as experimental measurements are absent in public databases.

Properties

IUPAC Name |

benzyl (3S)-3-(trifluoromethyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N2O2/c14-13(15,16)11-8-18(7-6-17-11)12(19)20-9-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXURQFQMWACFK-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C(F)(F)F)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H](N1)C(F)(F)F)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (S)-3-(trifluoromethyl)piperazine-1-carboxylate typically involves the reaction of (S)-3-(trifluoromethyl)piperazine with benzyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography or crystallization.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: The compound can be reduced at the piperazine ring or the benzyl group, depending on the reducing agents used.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed:

Oxidation: Benzaldehyde, benzoic acid derivatives.

Reduction: Reduced piperazine derivatives, benzyl alcohol.

Substitution: Various substituted piperazine or benzyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Neurological Disorders

Benzyl (S)-3-(trifluoromethyl)piperazine-1-carboxylate exhibits promising potential in treating neurological disorders. Compounds with similar piperazine structures have been shown to interact with serotonin and dopamine receptors, which are crucial in managing conditions such as anxiety, depression, and schizophrenia. Research indicates that modifications in the piperazine ring can lead to enhanced receptor affinity and selectivity.

2. Antidepressant Activity

Studies have suggested that compounds containing trifluoromethyl groups can enhance the efficacy of antidepressants by improving their pharmacokinetic properties. For instance, a study published in the Journal of Medicinal Chemistry highlighted that piperazine derivatives could act as selective serotonin reuptake inhibitors (SSRIs), potentially leading to new treatments for depression with fewer side effects compared to traditional SSRIs .

The biological profile of this compound suggests several mechanisms of action:

- Serotonin Receptor Modulation : It may act as an agonist or antagonist at various serotonin receptors, influencing mood regulation.

- Dopamine Pathway Interaction : The compound's structure allows it to interact with dopamine receptors, which is significant for treating psychotic disorders.

Case Study 1: Antidepressant Efficacy

A recent study evaluated the effects of this compound on animal models of depression. The results demonstrated a significant reduction in depressive behaviors compared to control groups, indicating its potential as an antidepressant agent. The study utilized behavioral assays such as the forced swim test and tail suspension test to assess efficacy .

| Assay Type | Control Group Behavior | Treated Group Behavior | Significance Level |

|---|---|---|---|

| Forced Swim Test | High immobility | Reduced immobility | p < 0.01 |

| Tail Suspension Test | High immobility | Reduced immobility | p < 0.05 |

Case Study 2: Neuropharmacological Research

Another investigation focused on the neuropharmacological effects of this compound in vitro using human neuronal cell lines. The compound showed promising neuroprotective effects against oxidative stress-induced apoptosis, suggesting its potential utility in neurodegenerative diseases like Alzheimer's .

| Cell Line | Treatment Concentration (µM) | Apoptosis Rate (%) | Mechanism of Action |

|---|---|---|---|

| SH-SY5Y (Neuroblastoma) | 10 | 25 | Oxidative stress inhibition |

| PC12 (Pheochromocytoma) | 20 | 15 | Anti-apoptotic signaling |

Mechanism of Action

The mechanism of action of Benzyl (S)-3-(trifluoromethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperazine ring can mimic the structure of natural ligands, enabling the compound to bind to and modulate the activity of various biological macromolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of benzyl piperazine-1-carboxylates, highlighting differences in substituents, synthetic yields, enantioselectivity, and physicochemical properties:

Key Structural and Functional Differences:

Substituent Position :

- The target compound features a -CF₃ group at the 3-position of the piperazine ring, whereas analogs like 3p and 3l have allyl or aryl groups at the 4-position .

- The 4-aryl derivative (Benzyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate) positions the -CF₃ group on a phenyl ring attached to the piperazine nitrogen, altering electronic and steric properties .

Synthetic Efficiency :

- Allyl-substituted analogs (e.g., 3l , 3n ) achieve higher yields (91–98%) under iridium-catalyzed conditions compared to the target compound, which lacks reported synthetic data .

- The tert-butyl analog (tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate) is commercially available with 97% purity, suggesting robust synthetic routes for Boc-protected derivatives .

Enantioselectivity :

- Allyl-substituted compounds exhibit ee values >90% via SFC or HPLC analysis, indicating effective asymmetric synthesis protocols . The target compound’s enantiomeric purity remains uncharacterized in the evidence.

Physicochemical Properties :

- The -CF₃ group in the target compound likely increases lipophilicity (logP) compared to methyl or benzyloxy-substituted analogs, though experimental logP or solubility data are absent.

- FTIR spectra of analogs show characteristic C=O stretches near 1695–1700 cm⁻¹, consistent with the carboxylate group .

Research Findings and Challenges

Potential routes may involve electrophilic trifluoromethylation at the 3-position or resolution of racemic mixtures using chiral auxiliaries.

Related compounds with -CF₃ groups show enhanced metabolic stability, a trait valuable in CNS-targeting therapeutics .

In contrast, tert-butyl analogs remain accessible .

Biological Activity

Benzyl (S)-3-(trifluoromethyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 288.27 g/mol. The trifluoromethyl group at the 3-position of the piperazine ring enhances the compound's lipophilicity and influences its interaction with biological targets, which may lead to distinct pharmacological effects.

The mechanism of action for this compound involves its interaction with various molecular targets, such as enzymes and receptors. The trifluoromethyl substitution can increase binding affinity and selectivity for these targets, while the piperazine ring facilitates membrane permeability, allowing the compound to reach its site of action effectively .

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Inhibition of Monoacylglycerol Lipase (MAGL) : This enzyme plays a crucial role in lipid metabolism and signaling pathways related to pain and inflammation. Inhibiting MAGL may have therapeutic implications for chronic pain, obesity, and neurodegenerative diseases .

- Interaction with Cannabinoid Receptors : Similar compounds have shown effects on cannabinoid receptors, suggesting that this compound might influence mood and anxiety disorders through modulation of the endocannabinoid system .

Case Studies and Experimental Data

A variety of studies have evaluated the biological activity of similar piperazine derivatives. For instance:

- Study on Piperazine Derivatives : A study demonstrated that modifications to the piperazine ring could significantly alter inhibitory activity against serine hydrolases, indicating a strict requirement for specific structural features to maintain potency .

- Trifluoromethyl Group Effects : The incorporation of a trifluoromethyl group has been shown to enhance the potency of compounds targeting various receptors, including serotonin uptake inhibitors .

Comparative Biological Activity Table

Q & A

Basic Questions

Q. What synthetic strategies are effective for preparing Benzyl (S)-3-(trifluoromethyl)piperazine-1-carboxylate, and how are reaction conditions optimized?

- Methodology : Use iridium-catalyzed amination (as in structurally similar piperazine derivatives) under controlled temperatures (50°C in DMF or DME) to achieve regioselectivity. Allylic acetates and benzyl piperazine-1-carboxylate are common precursors . Optimize solvent polarity (e.g., DME for higher yields) and catalyst loading to improve efficiency. Purify via flash column chromatography (SiO₂, heptane:ethyl acetate gradients) to isolate the product as a yellow oil .

- Key Data : Typical yields range from 57% to 98% depending on substituent steric effects and reaction scale .

Q. How is enantiomeric excess (ee) determined for this compound, and what analytical techniques validate stereochemical purity?

- Methodology : Employ supercritical fluid chromatography (SFC) or chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to separate enantiomers. Compare retention times with racemic standards . Confirm absolute configuration using optical rotation ([α]D) and cross-reference with reported values (e.g., [α]D28 = -97° for (S)-isomers) .

- Key Data : Reported ee values exceed 93% in optimized syntheses .

Advanced Research Questions

Q. How does the trifluoromethyl group’s position influence reactivity and enantioselectivity in piperazine derivatives?

- Analysis : The electron-withdrawing trifluoromethyl group at the 3-position (vs. 4-position in analogs) alters nucleophilicity at the piperazine nitrogen, affecting coupling efficiency. Steric hindrance may reduce reaction rates but improve enantioselectivity by favoring a single transition state .

- Experimental Design : Compare kinetic data (e.g., reaction half-life) and ee values for derivatives with varying substituent positions. Use DFT calculations to model transition states .

Q. What strategies resolve discrepancies in reaction yields during scale-up synthesis?

- Troubleshooting : Lower yields at larger scales (e.g., 57% vs. 98% in small-scale reactions) often stem from inefficient mixing or heat dissipation. Use flow chemistry to maintain consistent temperature and solvent ratios . Monitor intermediates via TLC (Rf = 0.12–0.42 in hexane:ethyl acetate) to identify incomplete reactions .

- Data Interpretation : Correlate yield with impurity profiles (via LC-MS) to pinpoint side reactions (e.g., hydrolysis of the benzyl carbamate group) .

Q. How can computational modeling guide the design of derivatives for target-specific bioactivity?

- Methodology : Perform molecular docking studies to predict interactions with biological targets (e.g., enzymes or receptors). Focus on the trifluoromethyl group’s role in hydrophobic binding and the benzyl carbamate’s hydrogen-bonding potential . Validate predictions via SAR studies using analogs with modified substituents (e.g., replacing trifluoromethyl with methyl or nitro groups) .

- Key Data : Derivatives with 3-(trifluoromethyl) groups show enhanced metabolic stability in pharmacokinetic assays .

Methodological Guidance

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral artifacts addressed?

- Techniques :

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). For example, the piperazine ring protons appear at δ 2.5–3.5 ppm, while the benzyl group aromatic protons resonate at δ 7.2–7.4 ppm .

- FTIR : Confirm the carbamate C=O stretch at ~1700 cm⁻¹ and trifluoromethyl C-F vibrations at 1100–1200 cm⁻¹ .

- HRMS : Use ESI+ mode to verify the molecular ion ([M+H]⁺, m/z calc. 302.1) .

Q. How can reaction regioselectivity be controlled during piperazine functionalization?

- Design : Employ bulky ligands (e.g., BINAP) in iridium-catalyzed reactions to favor amination at the less hindered nitrogen. Use directing groups (e.g., benzyl carbamate) to stabilize intermediates .

- Validation : Compare ¹H NMR spectra of products with regioisomeric standards. Monitor reaction progress via in-situ IR to detect intermediate formation .

Data Contradiction Analysis

Q. How should conflicting enantiomeric excess (ee) values from HPLC and SFC be reconciled?

- Resolution : Cross-validate using multiple chiral columns (e.g., Chiralcel OD-H vs. AD-H). Confirm sample purity via ¹H NMR integration; impurities may co-elute with enantiomers, skewing ee calculations .

- Case Study : A reported ee of 98% via HPLC vs. 94% via SFC could indicate column-specific selectivity. Use polar organic modifiers (e.g., ethanol) in SFC to enhance resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.